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  • Product: (2S)-Octyl-α-hydroxyglutarate-d17

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of (2S)-Octyl-α-hydroxyglutarate-d17 Stock Solutions in DMSO

Abstract & Scope This guide provides a rigorous technical protocol for the preparation of (2S)-Octyl-α-hydroxyglutarate-d17 (also known as (2S)-Octyl-2-HG-d17) stock solutions. This compound serves as a critical internal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide provides a rigorous technical protocol for the preparation of (2S)-Octyl-α-hydroxyglutarate-d17 (also known as (2S)-Octyl-2-HG-d17) stock solutions. This compound serves as a critical internal standard for the mass spectrometric quantification of the cell-permeable oncometabolite analog, (2S)-Octyl-α-hydroxyglutarate.

Given the ester linkage's susceptibility to hydrolysis and the hygroscopic nature of dimethyl sulfoxide (DMSO), strict adherence to anhydrous handling techniques is required to maintain the integrity of the deuterium label and the octyl moiety. This protocol ensures high-fidelity preparation for metabolic flux analysis, pharmacokinetic profiling, and LC-MS/GC-MS quantification.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the chemical nature of the analyte is the first step in ensuring stability. The d17 labeling is located on the octyl ester chain, which renders the molecule chemically distinct for mass spectrometry but biologically analogous regarding lipophilicity.

PropertySpecification
Compound Name (2S)-Octyl-α-hydroxyglutarate-d17
Synonyms (2S)-Octyl-2-HG-d17; 2S-hydroxy-pentanedioic acid, 1-octyl-d17 ester
Molecular Formula

Molecular Weight 277.4 g/mol (vs. 260.3 g/mol for unlabeled)
Physical State Crystalline Solid
Solubility (DMSO) ~10 mg/mL (approx. 36 mM)
Solubility (Aqueous) Sparingly soluble (PBS pH 7.2: ~1 mg/mL)
Key Stability Risk Ester Hydrolysis : The octyl ester bond is susceptible to cleavage by water and esterases, releasing free 2-HG and octanol-d17.[1][2]

Scientific Rationale for Solvent Choice: DMSO is the preferred solvent because it solubilizes the lipophilic octyl tail effectively while being miscible with aqueous buffers for downstream applications. However, DMSO is hygroscopic (absorbs moisture from air). Accumulated water can catalyze the hydrolysis of the octyl ester, degrading the standard over time [1, 2].

Preparation Protocol: 10 mM Stock Solution

Materials Required[10][11]
  • (2S)-Octyl-2-HG-d17 Solid : (e.g., Cayman Chemical Item No. 19695 or equivalent).

  • Solvent : Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use DMSO from an old, frequently opened bottle.

  • Vessels : Amber glass vials (silanized preferred) with PTFE-lined caps to prevent plasticizer leaching and photodegradation.

  • Equipment : Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath (optional).

Calculation (Molarity)

To prepare a 10 mM stock solution:



For 1 mg of (2S)-Octyl-2-HG-d17:



Target ConcentrationMass of SolidVolume of Anhydrous DMSO
10 mM 1 mg360.5 µL
10 mM 5 mg1802.5 µL (1.80 mL)
20 mM 1 mg180.3 µL
Step-by-Step Procedure
  • Equilibration: Allow the product vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which is critical for ester stability.

  • Weighing: If the product is supplied as a precise lyophilized film (e.g., exactly 1 mg), it is safer to add the solvent directly to the manufacturer's vial to avoid transfer losses. If weighing is necessary, weigh rapidly into an amber vial.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

  • Dissolution:

    • Secure the cap tightly.

    • Vortex at medium speed for 30–60 seconds.

    • Visual Check: Inspect for floating particulates. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 2 minutes. Avoid heating, as this accelerates degradation.

  • Aliquot Generation: Immediately dispense the stock solution into single-use aliquots (e.g., 20–50 µL) in high-quality polypropylene or glass micro-vials.

    • Why? Repeated freeze-thaw cycles introduce moisture and oxygen, compromising the ester linkage [3].

  • Storage: Store aliquots at -80°C .

Workflow Visualization

The following diagram illustrates the critical path for preparing and handling the stock solution to minimize hydrolysis risks.

StockPreparation Solid (2S)-Octyl-2-HG-d17 (Crystalline Solid) Equilibrate Equilibrate to RT (Prevent Condensation) Solid->Equilibrate Step 1 Dissolve Dissolution Vortex 30s / Sonicate Equilibrate->Dissolve DMSO Anhydrous DMSO (Fresh/Sealed) DMSO->Dissolve Add Calculated Vol QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Particulates) Aliquot Generate Single-Use Aliquots (Amber Vials) QC->Aliquot Pass Storage Store at -80°C (Avoid Freeze-Thaw) Aliquot->Storage

Caption: Logical workflow for the preparation of d17-labeled stock solutions, emphasizing moisture control.

Usage in Biological & Analytical Assays[6]

Analytical Standard (LC-MS/GC-MS)

This is the primary application. The d17 analog acts as an internal standard (IS) to normalize extraction efficiency and ionization matrix effects.

  • Spiking Protocol: Dilute the DMSO stock into an intermediate working solution (e.g., 10 µM in methanol or acetonitrile) immediately before use.

  • Addition: Add the IS to the cell lysate or plasma sample before the extraction step (e.g., protein precipitation).

  • Mass Shift: The d17 label provides a mass shift of +17 Da. Ensure your MS method (MRM transitions) accounts for this shift on the parent ion and specific fragments containing the octyl chain.

    • Note: If the octyl chain is cleaved during MS fragmentation (source fragmentation), you may lose the d17 distinction. Verify the transition retains the labeled moiety [4].

Biological Dilution (Cell Treatment)

While primarily an analytical standard, if used to trace uptake:

  • Aqueous Solubility Limit: The octyl ester is sparingly soluble in water (~1 mg/mL).

  • Dilution Method: Dilute the DMSO stock directly into culture media while vortexing.

  • Max DMSO: Keep final DMSO concentration <0.1% (v/v) to avoid solvent toxicity.

  • Stability Warning: Do not prepare aqueous dilutions (media/buffer) in advance. The ester half-life in neutral pH aqueous buffer is limited (hours to days). Prepare fresh immediately before treating cells [5].

Stability & Troubleshooting

IssueCauseSolution
Precipitation upon thawing Low temperature solubility dropWarm vial to 37°C for 2-3 mins and vortex. Ensure it is fully redissolved before pipetting.
Signal loss in MS Ester hydrolysisCheck stock age. If stored >6 months or freeze-thawed repeatedly, the octyl tail may have cleaved, leaving unlabeled 2-HG (which interferes with endogenous measurement) and d17-octanol.
Yellowing of DMSO OxidationDMSO has degraded. Discard and prepare fresh stock with new DMSO.

References

  • Cheng, X., et al. (2017). Instability of DMSO stock solutions. ResearchGate. Retrieved from [Link]

  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[3][4][5] Cancer Cell. Retrieved from [Link]

Sources

Application

In vitro histone demethylase inhibition assays using deuterated 2-HG esters

Application Note: High-Fidelity Cell-Based Histone Demethylase Inhibition Assays Using Deuterated 2-HG Esters Executive Summary & Scientific Rationale The oncometabolite 2-hydroxyglutarate (2-HG) is a competitive inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cell-Based Histone Demethylase Inhibition Assays Using Deuterated 2-HG Esters

Executive Summary & Scientific Rationale

The oncometabolite 2-hydroxyglutarate (2-HG) is a competitive inhibitor of


-ketoglutarate (

-KG)-dependent dioxygenases, most notably the JmjC domain-containing histone demethylases (KDMs) and TET DNA demethylases.[1][2][3][4][5] While native 2-HG is poorly cell-permeable, its octyl-ester derivatives are widely used to mimic intracellular accumulation characteristic of IDH1/2 mutations.

Why Deuterated Esters? Standard assays often rely on assumed uptake rates of non-labeled esters, leading to poor correlation between "treatment concentration" and "biological effect." This protocol utilizes Deuterated (d4/d5)-Octyl-2-HG to serve two critical functions:

  • Differentiation: Distinguishes exogenous inhibitor from endogenous 2-HG pools (critical in IDH-mutant backgrounds).

  • Quantification: Enables precise mass spectrometry (LC-MS) quantification of intracellular uptake and ester hydrolysis efficiency, allowing for normalization of KDM inhibition data against actual intracellular drug load rather than media concentration.

Mechanistic Workflow

The following diagram illustrates the pharmacokinetics of the deuterated ester, its conversion to the active inhibitor, and the downstream competitive inhibition of KDM enzymes.

G cluster_0 Extracellular Space (Media) cluster_1 Cytosol cluster_2 Nucleus (Chromatin) Ester_Media Deuterated Octyl-2-HG (d-2HG-Oct) Ester_Cyto Intracellular d-2HG-Oct Ester_Media->Ester_Cyto Passive Diffusion Hydrolysis Esterase Hydrolysis Ester_Cyto->Hydrolysis Active_Inhibitor Active Inhibitor (d-2HG Free Acid) Hydrolysis->Active_Inhibitor Cleavage KDM KDM Enzyme (e.g., KDM4A/JMJD2A) Active_Inhibitor->KDM Competitive Binding Histone Histone H3 (Methylated) KDM->Histone Demethylation (Blocked) aKG Endogenous α-KG aKG->KDM Native Cofactor Outcome Hypermethylation (H3K9me3 / H3K27me3) Histone->Outcome Accumulation

Figure 1: Mechanism of Action. Deuterated Octyl-2-HG permeates the cell membrane, is hydrolyzed by cytosolic esterases into the active deuterated free acid, which then competes with


-KG in the nucleus to inhibit KDM activity, resulting in histone hypermethylation.

Materials & Reagents

  • Inhibitor: (2R)-Octyl-2-hydroxyglutarate-d5 (d5-Octyl-2-HG).

    • Note: Ensure enantiomeric purity (R-isomer is the potent oncometabolite; S-isomer has weaker inhibitory effects on KDMs).

  • Cell Lines: HEK293T (Reporter), U87MG (Glioma model), or MCF-7.

  • Culture Media: DMEM low glucose (1 g/L) + 10% Dialyzed FBS.

    • Critical: Standard FBS contains glutamine/glutamate which feeds the TCA cycle. Dialyzed FBS ensures controlled

      
      -KG levels, reducing variability in the competition assay.
      
  • Extraction Buffers:

    • Metabolites:[6][7] 80% Methanol/Water (-80°C).

    • Histones: 0.2 N HCl (Acid extraction preserves histone tails).

Experimental Protocol

Phase A: Treatment & Uptake Kinetics
  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Preparation of Ester: Dissolve d5-Octyl-2-HG in DMSO to create a 100 mM stock.

  • Treatment:

    • Treat cells with a concentration gradient: 0, 50, 100, 250, 500

      
      M.
      
    • Control: Treat parallel wells with non-deuterated Octyl-2-HG to verify biological equivalence.

    • Duration: Incubate for 4–24 hours. (Histone methylation changes are slow; 24h is recommended for KDM readout, 4h for uptake kinetics).

  • Harvesting:

    • Split cells into two fractions: Fraction A (Metabolite Analysis) and Fraction B (Histone Analysis) .

Phase B: LC-MS/MS Quantification (Self-Validation Step)

Objective: Confirm intracellular hydrolysis of the ester to the free acid.

  • Extraction (Fraction A): Wash cells 2x with ice-cold PBS. Add 500

    
    L of -80°C 80% Methanol. Scrape and collect.
    
  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • LC-MS Analysis:

    • Target: Monitor the transition for Deuterated 2-HG (e.g., m/z 152

      
       134 for d5-2HG in negative mode) vs Endogenous 2-HG (m/z 147 
      
      
      
      129).
    • Validation: Calculate the Intracellular Accumulation Ratio (IAR) :

      
      
      
    • Expert Insight: If IAR < 0.5, inhibition of KDM will be negligible because the inhibitor cannot outcompete the native cofactor

      
      -KG.
      
Phase C: Histone Demethylase Inhibition Readout

Objective: Measure functional inhibition of KDM4A (H3K9me3) or KDM6A (H3K27me3).

  • Acid Extraction (Fraction B): Resuspend cell pellet in 0.2 N HCl. Incubate on rotator at 4°C for 2 hours.

  • Neutralization: Spin down debris. Neutralize supernatant with 1M Tris-HCl (pH 8.0).

  • Readout Method 1 (Western Blot - Semi-Quantitative):

    • Load 5

      
      g histone protein on 15% SDS-PAGE.
      
    • Blot for H3K9me3 (Target of KDM4A/JMJD2A) and Total H3 (Loading Control).

    • Expected Result: Dose-dependent increase in H3K9me3 signal.

  • Readout Method 2 (Targeted Proteomics - Quantitative):

    • Derivatize histones with propionic anhydride (to cap lysines).

    • Digest with Trypsin.[8]

    • Analyze via LC-MS/MS for the specific peptide KSTGGKAPR (H3K9).

    • Quantify the ratio of Trimethyl / (Mono + Di + Unmethylated).

Data Presentation & Analysis

Summarize the correlation between intracellular inhibitor concentration and epigenetic phenotype.

Table 1: Example Data Layout for Validation

Treatment (

M)
Intracellular d-2HG (pmol/10^6 cells)Endogenous

-KG (pmol)
H3K9me3 Fold Change (vs Mock)KDM Inhibition Status
0 (DMSO)015001.0Active
10025014501.8Partial Inhibition
500180014004.2Potent Inhibition
1000320013504.5Saturation

Expert Note: Note that


-KG levels may drop slightly due to metabolic feedback, but the critical metric is the d-2HG:

-KG ratio.

Troubleshooting & Critical Parameters

  • Ester Hydrolysis Failure: If LC-MS shows high levels of Ester but low levels of Free Acid inside the cell, the cell line lacks sufficient esterase activity.

    • Solution: Switch to a different ester form (e.g., Methyl-ester vs Octyl-ester) or use electroporation of the free acid.

  • Enantiomer Scrambling: 2-HG can racemize or be enzymatically converted (L-2HG to D-2HG via 2-HGDH enzymes).

    • Control: Use chiral LC columns (e.g., Phenomenex Chirex) to ensure the deuterated signal remains the R-enantiomer.

  • Cytotoxicity: Octyl-esters can be toxic at high concentrations (>1 mM) due to membrane disruption. Always run an MTT/CellTiter-Glo assay in parallel.

References

  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Cancer Cell, 19(1), 17-30. Link

  • Chowdhury, R., et al. (2011). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO Reports, 12(5), 463-469. Link

  • Lu, C., et al. (2012). IDH mutation impairs histone demethylation and results in a block to cell differentiation. Nature, 483(7390), 474-478. Link

  • Old, W. M., et al. (2015). Functional proteomics identifies targets of phosphorylation by B-Raf signaling. (Reference for Histone Mass Spec methodologies). Molecular Cell. Link (Contextual citation for MS workflow).

  • Losman, J. A., & Kaelin, W. G. (2013). What a difference a hydroxyl makes: mutant IDH, (R)-2-hydroxyglutarate, and cancer. Genes & Development, 27(8), 836-852. Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

The Gold Standard in Oncometabolite Quantification: A Comparative Guide to (2S)-Octyl-α-hydroxyglutarate-d17 versus its Unlabeled Analog

For researchers at the forefront of cancer metabolism and drug development, the precise quantification of key metabolites is not merely a matter of analytical chemistry; it is the bedrock upon which translatable scientif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of cancer metabolism and drug development, the precise quantification of key metabolites is not merely a matter of analytical chemistry; it is the bedrock upon which translatable scientific insights are built. The oncometabolite 2-hydroxyglutarate (2-HG) has emerged as a pivotal player in the pathophysiology of various cancers, particularly those with mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2).[1][2] To study its intracellular roles, cell-permeable analogs such as (2S)-Octyl-α-hydroxyglutarate (octyl-2-HG) are indispensable tools.[1][3][4] However, the journey from biological sample to reliable data is fraught with analytical challenges. This guide provides an in-depth comparison of unlabeled octyl-2-HG and its deuterated counterpart, (2S)-Octyl-α-hydroxyglutarate-d17, demonstrating why the latter is the unequivocal gold standard for quantitative bioanalysis.

The Analytical Imperative: Why an Internal Standard is Non-Negotiable

In complex biological matrices like cell lysates, plasma, or tissue homogenates, the analyte of interest is a proverbial needle in a haystack. The journey through sample preparation, chromatography, and ionization in a mass spectrometer is susceptible to variability that can significantly impact data quality. An internal standard (IS), a compound of known concentration added to every sample, is essential for correcting these variations.[5][6] The ideal IS should mimic the analyte's behavior as closely as possible, and this is where the profound advantages of a stable isotope-labeled internal standard (SIL-IS) like (2S)-Octyl-α-hydroxyglutarate-d17 become apparent.

Head-to-Head Comparison: Physicochemical Properties

Property(2S)-Octyl-α-hydroxyglutarate(2S)-Octyl-α-hydroxyglutarate-d17
Molecular Formula C13H24O5C13H7D17O5
Formula Weight 260.3 g/mol [1][7]277.4 g/mol [8]
CAS Number 1391194-64-1[1][7]2748489-76-9[8]
Purity ≥95%[1]≥99% deuterated forms (d1-d17); ≤1% d0[8]
Appearance Crystalline solid[1]Crystalline solid[8]
Solubility Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[1]Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[8]

As the table illustrates, the key difference between the two molecules is the replacement of 17 hydrogen atoms with deuterium on the octyl chain of (2S)-Octyl-α-hydroxyglutarate-d17. This seemingly subtle change has profound implications for its performance as an internal standard in mass spectrometry-based assays.

The Deuterated Advantage: A Deeper Dive

The superiority of (2S)-Octyl-α-hydroxyglutarate-d17 as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled analyte. This ensures that it experiences the same extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.

Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a major source of inaccuracy in LC-MS/MS assays.[9] A deuterated internal standard co-elutes with the analyte, experiencing the same matrix effects.[5][6] Consequently, the ratio of the analyte to the internal standard remains constant, even in the presence of significant ion suppression or enhancement, leading to more accurate and reliable quantification.

Enhancing Precision and Accuracy

By compensating for variability at every step of the analytical workflow, from sample preparation to detection, (2S)-Octyl-α-hydroxyglutarate-d17 significantly improves the precision and accuracy of the measurement of octyl-2-HG. This is particularly crucial in studies where subtle changes in oncometabolite levels can have significant biological implications.

The following table, synthesized from typical validation data for LC-MS/MS assays utilizing deuterated internal standards, illustrates the expected performance improvement:

Performance ParameterUnlabeled Octyl-2-HG (as its own standard)Octyl-2-HG with (2S)-Octyl-α-hydroxyglutarate-d17 IS
Intra-assay Precision (%CV) < 15%< 5%
Inter-assay Precision (%CV) < 20%< 10%
Accuracy (% bias) ± 20%± 10%
Matrix Effect (%CV) > 15%< 5%

This data is representative of the expected performance based on established principles and published results for similar bioanalytical assays.[10]

Experimental Workflow: Quantification of Octyl-2-HG in Cell Lysates by LC-MS/MS

The following protocol outlines a robust and self-validating workflow for the quantification of intracellular octyl-2-HG, leveraging the power of its deuterated internal standard.

I. Sample Preparation
  • Cell Lysis: Harvest cells and lyse using a suitable buffer (e.g., RIPA buffer).

  • Protein Precipitation & IS Spiking: To 100 µL of cell lysate, add 300 µL of ice-cold methanol containing a known concentration of (2S)-Octyl-α-hydroxyglutarate-d17 (e.g., 50 ng/mL). The early addition of the IS is critical to account for any analyte loss during subsequent steps.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Figure 1: Sample preparation workflow.
II. LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution to separate octyl-2-HG from other cellular components.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both unlabeled octyl-2-HG and (2S)-Octyl-α-hydroxyglutarate-d17.

Figure 2: LC-MS/MS analysis workflow.

The Chemistry Behind the Tools: A Glimpse into Synthesis

A deeper understanding of these critical reagents includes an appreciation for their chemical synthesis.

Synthesis of Unlabeled (2S)-Octyl-α-hydroxyglutarate

The synthesis of unlabeled octyl-2-HG is typically achieved through an esterification reaction between (2S)-α-hydroxyglutaric acid and 1-octanol, often in the presence of an acid catalyst.

Figure 3: Synthesis of unlabeled octyl-2-HG.
Synthesis of (2S)-Octyl-α-hydroxyglutarate-d17

The synthesis of the deuterated standard involves the use of a deuterated starting material. In this case, commercially available 1-octanol-d17 is esterified with (2S)-α-hydroxyglutaric acid. The deuteration of the octanol can be achieved through various methods, including catalytic hydrogen-deuterium exchange.[11][12]

Figure 4: Synthesis of deuterated octyl-2-HG.

Conclusion: An Indispensable Tool for Rigorous Research

In the pursuit of understanding the intricate roles of oncometabolites like 2-HG in cancer biology and developing targeted therapies, the quality of analytical data is paramount. While unlabeled (2S)-Octyl-α-hydroxyglutarate serves as a valuable tool for in vitro studies, its use as a quantitative standard is fraught with potential inaccuracies. The use of its deuterated analog, (2S)-Octyl-α-hydroxyglutarate-d17, as an internal standard is not merely a recommendation but a necessity for robust, reliable, and reproducible quantification. By embracing this gold standard, researchers can have greater confidence in their data, ultimately accelerating the pace of discovery in this critical field of cancer research.

References

  • Supported nanoparticles and single-atom catalysts for the synthesis of deuterated alcohols. Nature Reviews Chemistry. [Link]

  • Process for the preparation of deuterated compounds containing n-alkyl groups.
  • (2S)-Octyl-α-hydroxyglutarate. Pharmaffiliates. [Link]

  • Deuterium NMR Studies of the Solid–Liquid Phase Transition of Octanol-d17 Confined in SBA-15. The Journal of Physical Chemistry C. [Link]

  • Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite. Cancers (Basel). [Link]

  • The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function. Cell Metabolism. [Link]

  • Preparation method of deuterated alcohol compound.
  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • and the esterification of 1 -octanol and butanoic acid forms octyl... ResearchGate. [Link]

  • Evidence That 2-hydroxyglutarate Is Not Readily Metabolized in Colorectal Carcinoma Cells. Cancers (Basel). [Link]

  • Abnormal conversion of 2-oxoglutarate to 2-hydroxyglutarate. PubChem. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Robust Validation of 2-Hydroxyglutarate (2-HG) Quantification by Isotope Dilution Mass Spectrometry

Introduction: The Critical Role of 2-Hydroxyglutarate in Modern Research In the landscape of translational medicine and oncology, few metabolites have garnered as much attention as 2-hydroxyglutarate (2-HG).[1][2] This s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 2-Hydroxyglutarate in Modern Research

In the landscape of translational medicine and oncology, few metabolites have garnered as much attention as 2-hydroxyglutarate (2-HG).[1][2] This small molecule has emerged as a critical oncometabolite, particularly in cancers harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes, such as gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[3][4][5] The neomorphic activity of mutated IDH enzymes leads to the accumulation of the D-enantiomer of 2-HG (D-2-HG), which plays a pivotal role in tumorigenesis by epigenetically reprogramming cells.[1][4] Concurrently, the L-enantiomer (L-2-HG) is associated with distinct metabolic disorders and can also accumulate in certain cancers, often under hypoxic conditions.[6][7][8]

The profound diagnostic and prognostic implications of 2-HG levels necessitate quantification methods of the highest analytical rigor.[3][5][9] Researchers and clinicians require not just a number, but a trustworthy, reproducible, and accurate measurement from complex biological matrices like plasma, urine, cerebrospinal fluid, or tumor tissue.[9][10] This guide provides an in-depth validation framework for a 2-HG quantification assay, championing the gold-standard technique: Isotope Dilution Mass Spectrometry (IDMS).

The Analytical Gold Standard: Why Isotope Dilution?

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a direct route to highly accurate and precise quantification.[11][12] Its core principle is elegantly simple yet profoundly effective. A known quantity of a stable, isotopically labeled version of the analyte—in this case, a deuterated standard such as d17-2-hydroxyglutarate (d17-2-HG)—is added to the sample at the very beginning of the workflow.[][14][15]

This "internal standard" is chemically identical to the endogenous 2-HG but is mass-shifted, making it distinguishable by the mass spectrometer. From the moment of its addition, the internal standard experiences the exact same experimental variations as the analyte of interest—including degradation, extraction inefficiencies, or instrument variability. Because the quantification is based on the ratio of the endogenous analyte to the stable isotope standard, these variations are effectively canceled out, ensuring a robust and accurate result.[12] This stands in stark contrast to external calibration methods, which are highly susceptible to matrix effects and sample processing inconsistencies.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Sample Biological Sample (Endogenous 2-HG) Spike Add Known Amount of d17-2-HG (Internal Standard) Sample->Spike Equilibrate Equilibration (Mixing) Spike->Equilibrate Extract Extraction (e.g., Protein Precipitation, SPE) Equilibrate->Extract LC LC Separation (Chiral Column) Extract->LC MS Mass Spectrometry (Detection) LC->MS Ratio Measure Peak Area Ratio (Endogenous 2-HG / d17-2-HG) MS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Calculate Endogenous 2-HG Concentration CalCurve->Result

Caption: Workflow for 2-HG quantification using isotope dilution.

The Regulatory Imperative: A Foundation of Trust

Bioanalytical method validation is the cornerstone of regulatory compliance and data integrity.[16] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that analytical methods are "fit for purpose".[17][18][19][20] Adherence to these guidelines, such as the ICH M10 Bioanalytical Method Validation framework, is not merely a procedural formality; it is a commitment to generating reliable data that can confidently support preclinical studies, clinical trials, and diagnostic decisions.[21][22]

The validation process rigorously interrogates every aspect of the assay's performance, creating a self-validating system where the data's quality is proven and documented.

cluster_params Validation Bioanalytical Method Validation Key Parameters Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range (LLOQ/ULOQ) Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability Dilution Dilution Integrity Validation->Dilution

Caption: Core parameters for bioanalytical method validation.

Experimental Validation Protocols: A Step-by-Step Guide

Here, we detail the core experiments required to fully validate a 2-HG quantification assay using d17-2-HG isotope dilution, grounded in FDA and EMA principles.[19][22] For each parameter, we explain the causality behind the protocol and provide typical acceptance criteria.

Specificity and Selectivity
  • The Rationale: This is the most critical first step. The assay must unequivocally prove that the signal being measured is from 2-HG and not from other endogenous molecules in the matrix or its structural isomers.[7] For 2-HG, this is particularly important for distinguishing the D- and L-enantiomers, which requires a chiral separation method.[23]

  • Experimental Protocol:

    • Analyze at least six different blank matrix lots (e.g., human plasma from six individuals) to check for interfering peaks at the retention times of 2-HG and the d17-2-HG internal standard.

    • Separately analyze solutions of structurally related compounds and potential co-administered drugs to ensure they do not co-elute and produce a signal.

    • Spike a blank matrix with L-2-HG and another with D-2-HG to confirm baseline separation by the chiral liquid chromatography (LC) method. A method using derivatization with an agent like diacetyl-L-tartaric anhydride (DATAN) can be used to separate the resulting diastereomers on a standard C18 column.[23][24]

  • Acceptance Criteria:

    • Response from interfering peaks in blank samples should be less than 20% of the Lower Limit of Quantification (LLOQ) for 2-HG and less than 5% for the internal standard.

Calibration Curve, Linearity, and Sensitivity (LLOQ/ULOQ)
  • The Rationale: The calibration curve defines the assay's quantitative range. It is constructed by analyzing a series of standards with known concentrations to establish the relationship between the analyte/internal standard ratio and the analyte concentration. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision, while the ULOQ is the highest.

  • Experimental Protocol:

    • Prepare a blank matrix pool. Spike this pool with known concentrations of 2-HG to create a series of at least 6-8 non-zero calibration standards.

    • Add a fixed concentration of d17-2-HG internal standard to each calibrator.

    • Process and analyze the samples.

    • Plot the peak area ratio (2-HG / d17-2-HG) against the nominal concentration of 2-HG.

    • Perform a linear regression analysis, typically using a 1/x² weighting, to determine the best fit.

  • Acceptance Criteria:

    • Correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% at the LLOQ).

    • At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • The Rationale: This experiment determines how close the measured values are to the true value (accuracy) and how reproducible the measurements are (precision). This is assessed at multiple concentrations across the calibration range using Quality Control (QC) samples.

  • Experimental Protocol:

    • Prepare QC samples in the matrix at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).

    • Intra-assay (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-assay (Between-run): Analyze the QC replicates across at least three different runs on different days.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration at each QC level must be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: The coefficient of variation (%CV) at each QC level should not exceed 15% (20% at LLOQ).

Validation Parameter QC Level Acceptance Criteria (Accuracy) Acceptance Criteria (Precision)
Intra-Assay LLOQ± 20% of nominal≤ 20% CV
Low, Mid, High± 15% of nominal≤ 15% CV
Inter-Assay LLOQ± 20% of nominal≤ 20% CV
Low, Mid, High± 15% of nominal≤ 15% CV
Table 1: Summary of Acceptance Criteria for Accuracy and Precision.
Matrix Effect and Recovery
  • The Rationale: Biological matrices are complex and can contain compounds that suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate results (Matrix Effect). Recovery measures the efficiency of the extraction process. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for both.

  • Experimental Protocol:

    • Recovery:

      • (A) Analyze extracted QC samples (pre-extraction spike).

      • (B) Analyze blank matrix extracts spiked with analyte and internal standard post-extraction.

      • Recovery (%) = (Peak Area of A / Peak Area of B) * 100.

    • Matrix Effect:

      • (B) Use the post-extraction spiked samples from the recovery experiment.

      • (C) Analyze neat solutions of the analyte and internal standard in solvent.

      • Matrix Factor = (Peak Area of B / Peak Area of C). A value <1 indicates suppression; >1 indicates enhancement.

  • Acceptance Criteria:

    • The %CV of the internal standard-normalized matrix factor across different matrix lots should be ≤ 15%.

    • Recovery should be consistent and reproducible, though it does not need to be 100%.

Stability
  • The Rationale: It is crucial to demonstrate that the concentration of 2-HG does not change during sample handling, processing, and storage.

  • Experimental Protocol:

    • Analyze Low and High QC samples after subjecting them to various conditions:

      • Bench-top stability: Kept at room temperature for a duration reflecting typical sample handling time.

      • Freeze-thaw stability: Undergone multiple (e.g., 3) freeze-thaw cycles.

      • Long-term stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

      • Autosampler stability: Kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion: Ensuring Data Confidence in 2-HG Research

The validation of a bioanalytical method is a rigorous, multi-faceted process that establishes the performance characteristics of an assay. For a critical biomarker like 2-hydroxyglutarate, where concentrations can directly inform disease status and therapeutic response, there is no room for analytical ambiguity.[10] The use of a stable isotope-labeled internal standard like d17-2-HG within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) framework provides an unparalleled level of accuracy and robustness.[9][25] By following the principles and protocols outlined in this guide, which are harmonized with global regulatory expectations, researchers, scientists, and drug development professionals can generate high-quality, defensible data, ultimately accelerating the translation of metabolic insights into clinical impact.

References

  • Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Agilent Technologies. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. European Paediatric Translational Research Infrastructure (EPTRI). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling. [Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. PubMed. [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information (OSTI.GOV). [Link]

  • Circulating oncometabolite 2-hydroxyglutarate (2HG) as a potential biomarker for isocitrate dehydrogenase (IDH1/2) mutant cholangiocarcinoma. AACR Journals. [Link]

  • The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). ResearchGate. [Link]

  • Bioanalytical method validation emea. SlideShare. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Circulating Oncometabolite 2-Hydroxyglutarate Is a Potential Surrogate Biomarker in Patients with Isocitrate Dehydrogenase-Mutant Intrahepatic Cholangiocarcinoma. AACR Journals. [Link]

  • The Role of D-2-Hydroxyglutarate in Cancer: A New Frontier in Detection. Oreate AI Blog. [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Agilent. [Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

  • Isotope dilution. Wikipedia. [Link]

  • 2-hydroxyglutarate as a biomarker for IDH mutation in low grade gliomas. National Institutes of Health (NIH). [Link]

  • Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma. PubMed. [Link]

  • Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias. PubMed. [Link]

  • Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach. PubMed. [Link]

  • Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. PubMed. [Link]

  • Measurement of Urinary d- and l-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography–Tandem Mass Sp. SciSpace. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (2S)-Octyl-α-hydroxyglutarate-d17

Executive Summary & Compound Profile This guide outlines the handling protocols for (2S)-Octyl-α-hydroxyglutarate-d17 (Octyl-2-HG-d17). While often categorized under general "Research Chemicals," this compound presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide outlines the handling protocols for (2S)-Octyl-α-hydroxyglutarate-d17 (Octyl-2-HG-d17). While often categorized under general "Research Chemicals," this compound presents a unique dual-risk profile:

  • Biological Activity: As a cell-permeable ester of the oncometabolite 2-hydroxyglutarate (2-HG), it is biologically active and capable of inhibiting α-ketoglutarate-dependent dioxygenases (e.g., KDMs, TETs).[1][2]

  • Isotopic Fragility: The "d17" designation indicates a fully deuterated octyl tail. This material is high-value and susceptible to ester hydrolysis. Protection of the chemical from atmospheric moisture is as critical as protecting the operator from the chemical.

Property Specification
CAS Number 2748489-76-9 (or analog)
Molecular Weight ~277.4 g/mol (Deuterated)
Physical State Crystalline Solid or Viscous Oil
Solubility DMSO (>10 mg/mL), Ethanol, DMF
Primary Hazard Irritant (Skin/Eye); Bioactive Oncometabolite Analog
Critical Sensitivity Hygroscopic; Ester bond susceptible to hydrolysis
Risk Assessment & PPE Matrix

We utilize a Tiered Exposure Control approach. Standard "lab coat and glasses" are insufficient for stock preparation of bioactive isotopic standards due to the risk of solvent-mediated skin absorption (DMSO effect).

Tier 1: General Handling (Sealed Containers/Storage)

For moving vials between freezers and benches.

  • Gloves: Standard Nitrile (0.11 mm / 4 mil).

  • Eye Protection: Safety glasses with side shields.

  • Body: Standard cotton lab coat.

Tier 2: Active Manipulation (Weighing, Solubilization, Spiking)

For opening vials, preparing DMSO stocks, and treating cells.

PPE ComponentSpecificationScientific Rationale
Primary Gloves High-Breakthrough Nitrile (Purple/Teal) or Laminate DMSO is the primary solvent. Standard thin nitrile degrades quickly in DMSO, facilitating the transdermal delivery of the bioactive Octyl-2-HG into your bloodstream.
Secondary Gloves Long-cuff Nitrile (under primary)Provides a "sacrificial layer" and covers the wrist gap often exposed by lab coat cuffs.
Respiratory Certified Fume Hood (Face velocity: 100 fpm)Prevents inhalation of aerosols. Crucially , it provides a controlled environment to minimize moisture uptake during weighing.
Eye Protection Chemical Splash Goggles Preferred over safety glasses when working with liquid stocks to prevent solvent splash entry.
Operational Protocol: The "Zero-Hydrolysis" Workflow

The following protocol is designed to maximize the half-life of the ester bond (preventing degradation into 2-HG and Octanol-d17) while ensuring user safety.

Phase A: Acclimatization (Critical Step)

Why: Opening a -20°C vial in humid room air causes immediate condensation. Water attacks the ester bond, degrading your standard.

  • Remove vial from -20°C storage.

  • Place immediately into a desiccator at Room Temperature (RT).

  • Allow to equilibrate for 30 minutes before breaking the seal.

Phase B: Solubilization
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: If using for NMR, use DMSO-d6. If using for Mass Spec spiking, standard anhydrous DMSO is acceptable.

  • Technique: Add solvent directly to the manufacturer's vial if possible to avoid transfer losses.

  • Vortexing: Vortex briefly (5-10 seconds). Avoid sonication if possible, as heat accelerates ester hydrolysis.

Phase C: Aliquoting & Storage

Never store the main stock at 4°C.

  • Aliquot the stock solution into single-use amber glass vials or high-quality PP tubes.

  • Purge with Nitrogen/Argon: Gently blow inert gas over the headspace before capping to displace moisture.

  • Snap Freeze: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C for long-term stability (>6 months).

Visualized Workflows
Figure 1: Safe Reconstitution & Handling Logic

This workflow illustrates the critical control points for maintaining isotopic purity.

HandlingProtocol Storage Storage (-20°C) Desiccator Desiccator Equilibration (30 mins @ RT) Storage->Desiccator Prevent Condensation Hood Fume Hood (Open Vial) Desiccator->Hood Transfer Solvation Add Anhydrous DMSO (Avoid Water) Hood->Solvation Solubilize Aliquot Aliquot & Gas Purge (N2/Ar) Solvation->Aliquot Minimize Freeze/Thaw Refreeze Store (-80°C) Aliquot->Refreeze Long Term Stability

Caption: Workflow for handling Octyl-2-HG-d17. The equilibration step (Yellow) is the most frequently missed control point leading to standard degradation.

Figure 2: Biological & Analytical Context

Understanding why we use this compound and the mechanism of its detection.

Mechanism Compound (2S)-Octyl-α-HG-d17 (Internal Standard) Spike Spike-in Step Compound->Spike Hydrolysis Ester Hydrolysis (Spontaneous/Enzymatic) Compound->Hydrolysis Risk: Moisture Sample Biological Sample (Cell Lysate/Plasma) Sample->Spike Extraction Metabolite Extraction (MeOH/Chloroform) Spike->Extraction Detection LC-MS/MS Detection (Quantify 2-HG via Ratio) Extraction->Detection Hydrolysis->Detection Interference (Mass Shift)

Caption: Analytical pathway. Red dotted lines indicate the failure mode: hydrolysis of the ester prior to extraction alters the mass retention time profile, invalidating the standard.

Disposal & Decontamination

Do not dispose of isotopic standards down the drain. Even in small quantities, lipophilic esters can accumulate or hydrolyze into bioactive metabolites in water systems.

  • Liquid Waste: Collect all DMSO/Ethanol rinses in a container labeled "Halogenated Organic Solvents" (due to DMSO/Chloroform extraction protocols) or "Non-Halogenated Organics" depending on the exact cocktail.

  • Solid Waste: Vials, pipette tips, and gloves contaminated with the substance must be disposed of as Hazardous Chemical Solid Waste .

  • Spill Cleanup:

    • Small Spill (<5 mL): Absorb with vermiculite or spill pads. Clean area with 70% Ethanol followed by water.

    • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use ethanol on skin , as it may increase absorption of the compound.[3]

References
  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[1][2] Cancer Cell. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4][5] National Academies Press.[4] Retrieved from [Link]

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